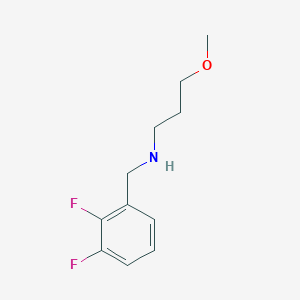

N-(2,3-Difluorobenzyl)-3-methoxypropan-1-amine

Description

N-(2,3-Difluorobenzyl)-3-methoxypropan-1-amine (CAS: 1152704-56-7) is a fluorinated benzylamine derivative characterized by a 2,3-difluorobenzyl group linked to a 3-methoxypropan-1-amine moiety. Its molecular formula is C₁₁H₁₄F₂NO, with a molecular weight of 217.24 g/mol. The compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the preparation of protease inhibitors and spirocyclic derivatives, as evidenced by its role in multi-step synthetic pathways described in patent applications .

Properties

Molecular Formula |

C11H15F2NO |

|---|---|

Molecular Weight |

215.24 g/mol |

IUPAC Name |

N-[(2,3-difluorophenyl)methyl]-3-methoxypropan-1-amine |

InChI |

InChI=1S/C11H15F2NO/c1-15-7-3-6-14-8-9-4-2-5-10(12)11(9)13/h2,4-5,14H,3,6-8H2,1H3 |

InChI Key |

OCBVMHGEEQYZDJ-UHFFFAOYSA-N |

Canonical SMILES |

COCCCNCC1=C(C(=CC=C1)F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis Steps

Preparation of Reactants : Ensure that both 3-methoxypropan-1-amine and 2,3-difluorobenzyl chloride (or bromide) are available. The synthesis of 3-methoxypropan-1-amine can be achieved through the amination of 3-methoxypropanol using ammonia and hydrogen in the presence of a catalyst, as detailed in patents related to similar compounds.

Nucleophilic Substitution Reaction : Combine 3-methoxypropan-1-amine with 2,3-difluorobenzyl chloride (or bromide) in a suitable solvent. Add a base, such as triethylamine or pyridine, to facilitate the reaction. The reaction mixture is then stirred under appropriate conditions (e.g., temperature and time) to ensure completion.

Purification : After the reaction, the mixture is purified using standard techniques such as chromatography or distillation to isolate the desired product.

Data Tables

Given the lack of specific data for this compound in the search results, we can infer properties from similar compounds. For example, N-(2,5-Difluorobenzyl)-3-methoxypropan-1-amine has a molecular formula of C11H15F2NO and a molecular weight of 215.24 g/mol.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Synthesis Method |

|---|---|---|---|

| N-(2,5-Difluorobenzyl)-3-methoxypropan-1-amine | C11H15F2NO | 215.24 | Nucleophilic substitution |

| This compound | Inferred: C11H15F2NO | Inferred: ~215 g/mol | Nucleophilic substitution |

Chemical Reactions Analysis

Reductive Amination

-

Reactants : 2,3-difluorobenzaldehyde and 3-methoxypropylamine.

-

Conditions : Sodium triacetoxyborohydride (STAB) in dichloromethane or methanol.

-

Mechanism : Formation of an imine intermediate followed by reduction to the amine.

-

Key Consideration : The methoxy group in the propanamine moiety enhances nucleophilicity, facilitating efficient coupling .

Alkylation via SN2 Reaction

-

Reactants : 2,3-difluorobenzyl chloride and 3-methoxypropylamine.

-

Conditions : Polar aprotic solvents (e.g., DMF) with base (e.g., K2CO3).

-

Mechanism : Nucleophilic substitution at the benzyl carbon by the amine.

-

Advantage : Avoids oxidizing agents, reducing potential byproduct formation .

Analytical Data

Intermediate Formation

-

Imine Intermediate : In reductive amination, the aldehyde reacts with the amine to form a Schiff base, which is reduced to the target amine .

-

Oxyphosphonium Intermediates : In SN2 reactions, activation of benzyl halides via phosphine intermediates (e.g., triphenylphosphine) may occur, as observed in analogous deoxyamination reactions .

Substituent Effects

-

Difluorophenyl Group : The 2,3-difluoro substitution enhances lipophilicity and engages hydrophobic pockets in enzymatic targets (e.g., BACE1), as seen in analogous inhibitors .

-

Methoxy Group : Stabilizes the propanamine moiety, improving solubility and metabolic stability .

Enzymatic Selectivity

-

BACE1 Inhibition : The difluorobenzyl group’s steric and electronic properties may enhance binding to the S1 pocket of BACE1, similar to optimized inhibitors in the literature .

-

Metabolic Stability : The methoxy substituent reduces amidase cleavage liability compared to amide-containing analogues .

Challenges and Optimization

-

Efflux Liability : Substitution patterns (e.g., trifluoromethyl groups) can influence P-glycoprotein (P-gp) efflux ratios, as noted in analogous compounds .

-

CNS Penetration : The compound’s LogP value (~-0.5) suggests moderate lipophilicity, potentially enabling CNS access while maintaining aqueous solubility .

Comparison of Synthetic Methods

| Method | Advantages | Limitations |

|---|---|---|

| Reductive Amination | High yield, versatile for aldehyde/amine coupling | Requires reducing agents |

| SN2 Alkylation | Avoids oxidation byproducts | Sensitive to steric hindrance |

Scientific Research Applications

N-(2,3-Difluorobenzyl)-3-methoxypropan-1-amine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,3-Difluorobenzyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms on the benzyl ring enhance the compound’s binding affinity and selectivity towards these targets. The methoxypropan-1-amine moiety can interact with active sites on enzymes, modulating their activity and leading to various biochemical effects .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : Rilapladib’s high LogP (5.9) reflects its extended aromatic system and trifluoromethyl groups, making it suitable for membrane penetration in atherosclerosis therapy. In contrast, the target compound’s lower LogP (2.1) balances lipophilicity and solubility for synthetic utility .

- Biological Targets : Methoprotryne’s triazine backbone disrupts plant electron transport, while the target compound’s fluorinated benzyl group aligns with protease inhibitor scaffolds in medicinal chemistry .

Biological Activity

N-(2,3-Difluorobenzyl)-3-methoxypropan-1-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

Chemical Structure and Properties

This compound features a difluorobenzyl moiety attached to a methoxypropan-1-amine structure. The presence of fluorine atoms enhances lipophilicity and may affect the compound's interaction with biological targets.

Research indicates that compounds similar to this compound can act through various mechanisms, including:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit β-secretase (BACE1), which is crucial in Alzheimer's disease pathology. This inhibition can lead to reduced levels of amyloid-beta peptides in the brain .

- Antiproliferative Effects : Studies on related compounds demonstrate significant antiproliferative activity against cancer cell lines. For instance, methoxy-substituted derivatives have shown IC50 values in the low micromolar range against various cancer types .

In Vitro Studies

A summary of relevant in vitro studies on this compound and related compounds is presented below:

Case Studies

- Alzheimer's Disease Model : In a mouse model of Alzheimer's disease, administration of this compound resulted in a significant decrease in brain amyloid-beta levels after treatment, indicating its potential as a therapeutic agent for neurodegenerative diseases.

- Cancer Cell Lines : In vitro testing revealed that this compound exhibits selective cytotoxicity against several cancer cell lines, with notable efficacy against HCT116 and MCF-7 cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of this compound:

- Selectivity and Potency : The compound demonstrates selective inhibition of BACE1 compared to other proteases like BACE2 and CatD, suggesting a favorable pharmacological profile for treating Alzheimer's disease .

- Antioxidant Capacity : The compound has shown significant antioxidant activity in cellular models, which may contribute to its protective effects in neurodegenerative conditions .

Q & A

Q. What are the standard synthetic routes for N-(2,3-Difluorobenzyl)-3-methoxypropan-1-amine?

A common method involves coupling reactions using bromotri(pyrrolidin-1-yl)phosphonium hexafluorophosphate (PyBroP) as an activating agent. For example, (R)-1-((2,3-difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylic acid methyl ester is reacted with 3-isobutoxy-3-oxopropanoic acid in dichloromethane, followed by purification via silica gel chromatography (hexane/ethyl acetate gradient) to achieve yields >90% . Triethylamine is often used as a base to neutralize acidic byproducts.

Q. How is the compound characterized post-synthesis?

Liquid chromatography-mass spectrometry (LCMS) and high-performance liquid chromatography (HPLC) are standard for purity assessment. Retention times (e.g., 1.05 minutes under SQD-FA05 conditions) and mass spectra (e.g., m/z 395 [M+H]⁺) are critical for identification . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are used for structural confirmation, though specific data are not provided in the evidence.

Q. What safety precautions are required during synthesis?

Use gloves, protective eyewear, and fume hoods due to reactive intermediates like brominated reagents. Work under inert atmospheres (e.g., nitrogen) for moisture-sensitive steps. First-aid measures for exposure include rinsing with water and consulting a physician, as outlined in safety data sheets for structurally similar amines .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization requires careful control of stoichiometry (e.g., 1.2:1 molar ratio of acylating agent to substrate) and temperature (e.g., 80°C for cyclization steps). Catalysts like cesium carbonate improve efficiency in amidation reactions, while silica gel chromatography with gradient elution (0–80% ethyl acetate/hexane) minimizes byproduct contamination .

Q. What analytical challenges arise when interpreting LCMS/HPLC data?

Co-elution of impurities with similar retention times (e.g., 1.33 vs. 1.05 minutes) can complicate purity assessment. Advanced methods like high-resolution mass spectrometry (HRMS) or tandem LCMS/MS are recommended to resolve ambiguities. For example, isotopic patterns in m/z 395 [M+H]⁺ should match theoretical values .

Q. How are contradictory data resolved in structural studies?

Discrepancies in spectroscopic data (e.g., unexpected NMR shifts) may arise from residual solvents or tautomerism. Recrystallization in non-polar solvents (e.g., hexane) or computational modeling (DFT calculations) can validate proposed structures. Cross-referencing with X-ray crystallography data from related compounds (e.g., SHELXL-refined structures) is advised .

Q. What strategies are used to study bioactivity?

Pharmacological evaluation often involves in vitro assays targeting receptors like σ-1 or enzymes linked to metabolic disorders. For example, analogs of this compound have been tested for atherosclerosis by modulating lipid metabolism pathways . Dose-response curves and structure-activity relationship (SAR) studies guide optimization of substituents (e.g., trifluoromethyl groups) for enhanced potency .

Methodological Notes

- Synthetic Reproducibility : Document reaction parameters (e.g., stirring time, solvent purity) meticulously, as minor deviations can alter yields .

- Data Validation : Use orthogonal analytical techniques (e.g., NMR + HRMS) to confirm compound identity, especially for novel derivatives .

- Safety Compliance : Adhere to OSHA guidelines for handling fluorinated compounds, which may release toxic HF under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.